molecular formula C11H15NO3 B011361 ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate CAS No. 108493-65-8

ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate

Cat. No.: B011361
CAS No.: 108493-65-8
M. Wt: 209.24 g/mol
InChI Key: GGXTXKPEZSYEOB-SNVBAGLBSA-N
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Description

Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate (CAS 108493-65-8) is a chiral carbamate derivative of significant interest in medicinal and synthetic chemistry. This compound features a carbamate functional group (-C(=O)O-N-) known for high chemical stability and tunable reactivity, making it a valuable scaffold for constructing more complex molecules. Research Applications and Value: Pharmaceutical Intermediary: Serves as a key chiral building block and intermediate in the synthesis of bioactive molecules. The carbamate group is a privileged structure in drug discovery, found in compounds with diverse pharmacological activities, including acetylcholinesterase inhibition relevant to Alzheimer's disease research, anticancer, antimicrobial, and anti-inflammatory effects . Synthetic Chemistry: The presence of both a hydroxy group and a carbamate moiety on a chiral phenylethyl backbone allows for further functionalization. It is a versatile precursor in multi-step synthesis, including the preparation of protected β-amino nitriles and other advanced intermediates . Mechanism of Action (Research Context): In biochemical research, carbamates can act as pseudo-irreversible enzyme inhibitors. They function as substrate analogues that carbamylate the serine residue in the active site of enzymes like cholinesterases, leading to temporary inhibition. This mechanism is distinct from irreversible organophosphate inhibitors, as the carbamoyl-enzyme complex can undergo spontaneous hydrolysis . This product is intended for research and development purposes only. It is Not for diagnostic, therapeutic, or any other human or veterinary use . Compound Data: CAS Number: 108493-65-8 Molecular Formula: C 11 H 15 NO 3 Molecular Weight: 209.24 g/mol SMILES: CCOC(=O)N C@@H C1=CC=CC=C1 InChI Key: GGXTXKPEZSYEOB-SNVBAGLBSA-N

Properties

IUPAC Name

ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)12-10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXTXKPEZSYEOB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with (1S)-2-hydroxy-1-phenylethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Another method involves the use of carbamoylimidazolium salts, which react with (1S)-2-hydroxy-1-phenylethylamine to form the desired carbamate. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl N-[(1S)-2-oxo-1-phenylethyl]carbamate.

    Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Ethyl N-[(1S)-2-oxo-1-phenylethyl]carbamate.

    Reduction: this compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate exhibits significant pharmacological properties that make it a candidate for various therapeutic applications:

1.1. Muscle Relaxation
Research indicates that similar carbamate compounds can act as effective muscle relaxants with minimal sedative effects. For instance, a related compound, 2-hydroxy-2-phenyl ethyl carbamate, has been documented for its ability to promote muscle relaxation without substantial sedation, making it suitable for treating conditions such as strains and stiff necks .

1.2. Central Nervous System (CNS) Effects
The compound's structure suggests potential interactions with CNS targets. Its ability to modulate neurotransmitter activity could lead to applications in treating anxiety or other CNS disorders. The specific stereochemistry of this compound may enhance its efficacy compared to non-chiral counterparts .

Agrochemical Applications

Carbamate derivatives are known for their insecticidal properties, and this compound is no exception. The compound's structural characteristics may confer specific advantages in pest control formulations.

2.1. Insecticidal Activity
Studies have demonstrated that carbamates can effectively disrupt the nervous systems of insects, leading to paralysis and death. This compound's unique properties could be exploited in developing safer and more effective insecticides that target specific pests while minimizing harm to beneficial organisms.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

3.1. Antimicrobial Properties
Preliminary studies suggest that carbamate compounds possess antimicrobial properties, which could be harnessed for developing new antibiotics or preservatives in food products .

3.2. Mechanism of Action
The mechanism through which this compound exerts its effects involves modulation of neurotransmitter levels and interference with enzyme activity related to muscle contraction and relaxation processes .

Case Studies and Research Findings

Several studies have explored the applications of similar carbamate compounds, providing insights into the potential uses of this compound:

Study Focus Findings
Study AMuscle RelaxationDemonstrated reduced muscle tension with minimal sedation using a related carbamate compound .
Study BInsecticidal PropertiesFound significant pest control efficacy with reduced toxicity to non-target species.
Study CAntimicrobial ActivityShowed promising results against specific bacterial strains, indicating potential for pharmaceutical development .

Mechanism of Action

The mechanism of action of ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a competitive inhibitor. The hydroxy and phenyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences among ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate and related carbamates:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Biological Activity
This compound C₁₁H₁₅NO₃ 209.24 Hydroxy, phenyl, carbamate Chiral synthesis intermediates
Ethyl carbamate (EC) C₃H₇NO₂ 89.09 Ethyl carbamate Carcinogen in alcoholic beverages
Vinyl carbamate C₃H₅NO₂ 87.08 Vinyl group, carbamate Potent carcinogen (10–50× EC’s potency)
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.16 Phenolic hydroxyl, methyl carbamate Industrial use; GHS "Warning" classification
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) C₁₇H₁₉NO₄ 301.34 Phenoxy groups, carbamate Insect growth regulator (pesticide)
tert-Butyl carbamates (e.g., tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate) C₁₃H₁₆N₂O₂ 232.28 tert-Butyl group, carbamate Protecting group in peptide synthesis

Biological Activity

Ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various targets, and relevant case studies.

Carbamates are a class of compounds known for their diverse biological activities, including cholinesterase inhibition and antimicrobial effects. This compound is structurally related to other bioactive carbamates and has shown promise in preliminary studies.

2.1 Cholinesterase Inhibition

Research indicates that carbamates can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study on related compounds demonstrated that certain carbamate derivatives exhibit significant inhibitory activity against these enzymes, suggesting that this compound may also possess similar properties. The molecular docking studies indicated that these compounds interact with the peripheral anionic sites of both enzymes, leading to non-covalent inhibition .

3.1 Antimicrobial Activity

A notable study synthesized a library of compounds based on ethyl N-(2-phenethyl)carbamate, which included analogues of this compound. These compounds were screened for their ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). The results showed that some analogues effectively inhibited biofilm formation with IC50 values in the low micromolar range, indicating potential as antimicrobial agents .

3.2 Cytotoxicity and Selectivity

The cytotoxicity of various carbamate derivatives was evaluated using human hepatocellular carcinoma (HepG2) cells. Selectivity indexes were calculated to assess the balance between efficacy and toxicity. Compounds with higher selectivity indexes (>10) were considered promising candidates for further development due to their lower cytotoxicity compared to their inhibitory activity against cholinesterases .

4.1 Inhibition Profiles of Related Compounds

Compound NameAChE IC50 (µM)BChE IC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Rivastigmine89.75015.6
GalantamineTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined in the literature.

5.1 Study on Biofilm Inhibition

In a study evaluating the biofilm inhibitory properties of carbamate analogues, ethyl N-(2-phenethyl) carbamate derivatives were tested against MRSA strains. The most potent analogue exhibited an IC50 value of approximately 15 µM, demonstrating significant efficacy in disrupting biofilm formation .

5.2 Cholinesterase Inhibition Analysis

A comparative analysis was conducted on various carbamates regarding their cholinesterase inhibition capabilities. This compound was hypothesized to have comparable or superior activity based on structural similarities with known inhibitors .

6. Conclusion

This compound shows potential as a biologically active compound with applications in enzyme inhibition and antimicrobial therapy. Further research is warranted to elucidate its full biological profile and therapeutic potential.

Q & A

Q. What synthetic strategies are employed to achieve enantioselective synthesis of ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate?

The synthesis typically involves chiral starting materials or catalysts to retain the (1S)-configuration. For example, L-serine derivatives are common precursors, where the hydroxyl group is protected (e.g., using tert-butyl carbamate, as in and ). Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enzymatic methods to ensure stereochemical fidelity.
  • Protecting groups : Boc (tert-butoxycarbonyl) or benzyl groups are employed to shield reactive sites during synthesis (e.g., tert-butyl carbamate in ).
  • Coupling reactions : Carbamate formation via reaction of alcohols with isocyanates or chloroformates under controlled conditions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR/IR : 1^1H and 13^{13}C NMR confirm the carbamate linkage (e.g., carbonyl signals at ~155 ppm for carbamates) and stereochemistry via coupling constants (e.g., vicinal 3JHH^3J_{HH} for hydroxyethyl groups). IR identifies NH (~3300 cm1^{-1}) and carbonyl (~1700 cm1^{-1}) stretches ( ).
  • X-ray crystallography : SHELXL ( ) refines crystal structures, while ORTEP-3 ( ) visualizes molecular geometry. For example, highlights dihedral angles (e.g., 30.82° between aromatic rings) and hydrogen-bonding networks critical for stability .

Q. What experimental precautions are necessary to ensure compound stability during storage and handling?

  • Moisture sensitivity : Store under inert gas (N2_2/Ar) in sealed containers due to potential hydrolysis of the carbamate group.
  • Temperature : Avoid prolonged exposure to >25°C; stability tests under controlled lab conditions ( ) recommend refrigeration for long-term storage.
  • Light sensitivity : Amber glassware prevents photodegradation of the phenyl group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

  • Flack parameter analysis : Absolute configuration is confirmed using Flack x parameters (e.g., Flack = 0.01(7) in ) during SHELXL refinement.
  • Hydrogen bonding networks : Intermolecular interactions (e.g., N–H⋯O and O–H⋯Cl in ) stabilize specific conformers, aiding in distinguishing enantiomers .

Q. What methodologies address low yields in carbamate formation reactions?

  • Catalytic optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate isocyanate-alcohol coupling.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility.
  • Reaction monitoring : TLC or HPLC tracks intermediate formation; highlights iterative adjustments to reaction time/temperature .

Q. How do computational models predict the compound’s reactivity in chiral environments?

  • DFT calculations : Simulate transition states to predict enantioselectivity in synthetic pathways.
  • Molecular docking : Assess interactions with enzymes or receptors (e.g., chiral recognition in catalysis) using software like Gaussian or AutoDock .

Q. What strategies mitigate contradictions between spectroscopic and crystallographic data?

  • Dynamic effects : NMR may average conformers, while X-ray captures static structures. Compare temperature-dependent NMR with low-temperature crystallography.
  • Redundant validation : Use multiple techniques (e.g., CD spectroscopy for chirality, mass spectrometry for molecular weight) to cross-verify results .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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